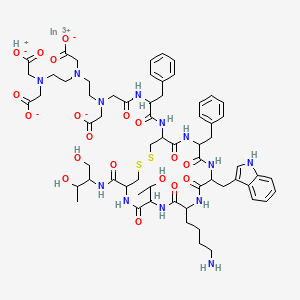

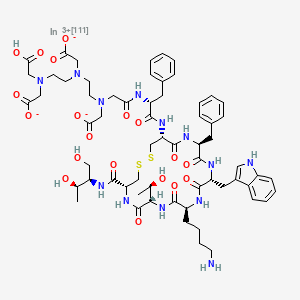

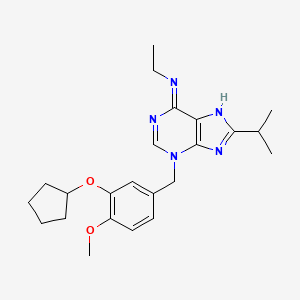

![molecular formula C94H137N23O34 B10781886 2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B10781886.png)

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CVS-995 is a synthetic thrombin inhibitor composed of 19 amino acids. It is designed to target the catalytic and primary exosite binding domains of thrombin, a key enzyme in the coagulation cascade . This compound has shown promise in enhancing endogenous fibrinolysis and may serve as a potent antithrombotic agent for treating venous and arterial thrombosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of CVS-995 involves the assembly of its 19 amino acid sequence. The process typically includes solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of CVS-995 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process is optimized to maximize yield and purity, with stringent quality control measures in place to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions: CVS-995 primarily undergoes interactions with thrombin, inhibiting its activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions: The primary reagents involved in the synthesis of CVS-995 are protected amino acids, coupling reagents (DIC, HOBt), and cleavage reagents (trifluoroacetic acid). The synthesis is carried out under anhydrous conditions to prevent hydrolysis of the peptide bonds.

Major Products Formed: The major product formed is the CVS-995 peptide itself, which is then purified to remove any side products or impurities.

Aplicaciones Científicas De Investigación

CVS-995 has several scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and thrombin inhibition.

Biology: Investigated for its role in modulating the coagulation cascade and enhancing fibrinolysis.

Medicine: Explored as a potential therapeutic agent for preventing and treating thrombotic disorders.

Industry: Utilized in the development of anticoagulant drugs and as a reference standard in analytical methods.

Mecanismo De Acción

CVS-995 exerts its effects by binding to the catalytic and primary exosite binding domains of thrombin. This binding inhibits thrombin’s activity, preventing the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . Additionally, CVS-995 enhances endogenous fibrinolysis, promoting the breakdown of existing clots .

Similar Compounds:

Recombinant Hirudin (rHir): A naturally occurring thrombin inhibitor used in anticoagulant therapy.

Hirulog (Bivalirudin): A synthetic thrombin inhibitor with a similar mechanism of action.

Argatroban: A small molecule thrombin inhibitor used in patients with heparin-induced thrombocytopenia.

Uniqueness of CVS-995: CVS-995 is unique due to its specific amino acid sequence designed to target both the catalytic and primary exosite binding domains of thrombin. This dual targeting mechanism provides a slow and tight binding to thrombin, resulting in a potent and sustained antithrombotic effect .

Propiedades

Fórmula molecular |

C94H137N23O34 |

|---|---|

Peso molecular |

2133.2 g/mol |

Nombre IUPAC |

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C94H137N23O34/c1-7-16-52(17-8-2)80(137)113-62(41-77(134)135)91(148)116-34-14-21-64(116)88(145)107-54(20-13-33-98-94(96)97)79(136)90(147)104-45-70(123)101-43-68(121)99-42-67(120)100-44-69(122)102-46-71(124)105-60(39-66(95)119)81(138)103-47-72(125)106-61(40-76(132)133)87(144)112-58(37-50-18-11-10-12-19-50)85(142)109-55(27-30-73(126)127)82(139)108-57(29-32-75(130)131)84(141)115-78(49(6)9-3)92(149)117-35-15-22-65(117)89(146)110-56(28-31-74(128)129)83(140)111-59(38-51-23-25-53(118)26-24-51)86(143)114-63(93(150)151)36-48(4)5/h10-12,18-19,23-26,48-49,52,54-65,78,118H,7-9,13-17,20-22,27-47H2,1-6H3,(H2,95,119)(H,99,121)(H,100,120)(H,101,123)(H,102,122)(H,103,138)(H,104,147)(H,105,124)(H,106,125)(H,107,145)(H,108,139)(H,109,142)(H,110,146)(H,111,140)(H,112,144)(H,113,137)(H,114,143)(H,115,141)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,150,151)(H4,96,97,98) |

Clave InChI |

YEYLNEOIDUKXLX-UHFFFAOYSA-N |

SMILES canónico |

CCCC(CCC)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[[2-(2-Amino-1,3-thiazol-5-yl)-2-(2-oxopyrrolidin-3-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781813.png)

![benzyl N-[3-(1H-imidazol-5-yl)-1-[[2-[(2-methyl-2-phenylpropyl)amino]-2-oxoethyl]-[(4-phenylmethoxyphenyl)methyl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B10781816.png)

![7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-oxopyrrolidin-3-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781826.png)

![2-[4-(4-Fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol](/img/structure/B10781840.png)

![1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-pyridin-3-yl-propyl)-piperazine](/img/structure/B10781861.png)

![(2R)-1-[(2S)-3-(4-carbamimidoylphenyl)-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfonylamino]propanoyl]-4-methyl-3,6-dihydro-2H-pyridine-2-carboxylic acid](/img/structure/B10781889.png)

![Ethyl 4-[2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-9-azabicyclo[3.3.1]nonan-9-yl]butanoate](/img/structure/B10781897.png)

![1-[(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10781915.png)

![4-[[2-Butyl-5-(carboxymethyl)-4-chloroimidazol-1-yl]methyl]benzoic acid](/img/structure/B10781920.png)